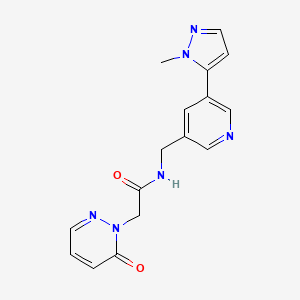
4-Bromo-2-chloro-6-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Bromo-2-chloro-6-nitrobenzoic acid” is a chemical compound with the CAS Number: 2092792-27-1 . It has a molecular weight of 280.46 .
Synthesis Analysis
The synthesis of nitro compounds like “4-Bromo-2-chloro-6-nitrobenzoic acid” can be achieved in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
Molecular Structure Analysis
The InChI code for “4-Bromo-2-chloro-6-nitrobenzoic acid” is 1S/C7H3BrClNO4/c8-3-1-4 (9)6 (7 (11)12)5 (2-3)10 (13)14/h1-2H, (H,11,12) .
Chemical Reactions Analysis
Nitro compounds can undergo various reactions. For instance, they can participate in Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis .
科学的研究の応用
Multireactive Building Blocks for Heterocyclic Synthesis
Compounds similar to 4-Bromo-2-chloro-6-nitrobenzoic acid, such as halogenated nitrobenzoic acids, are highlighted as multireactive building blocks in heterocyclic oriented synthesis (HOS). They can lead to the formation of diverse nitrogenous heterocycles with significant pharmaceutical relevance. For instance, derivatives have been utilized in the synthesis of benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides via polymer-supported o-phenylenediamines. These processes underscore the utility of halogenated nitrobenzoic acids in generating compounds that may have applications ranging from medicinal chemistry to material science (Soňa Křupková, Petr Funk, M. Soural, J. Hlaváč, 2013).
Crystallographic and Structural Studies
Derivatives of nitrobenzoic acids, including those with bromo and chloro substituents, are subjects of crystallographic and molecular structure analyses. These studies provide valuable insights into the electronic structures, molecular electrostatic potentials, and intermolecular interactions of such compounds. Crystal engineering research explores the formation of supramolecular frameworks through hydrogen and halogen bonding, critical for designing materials with specific properties (S. Pramanik, Tanusri Dey, A. K. Mukherjee, 2019).
Stability and Reactivity Studies
Stability-indicating assays, such as HPLC-UV, have been developed for nitroaromatic compounds, highlighting their reactivity and stability under various conditions. These studies are fundamental in understanding the behavior of these compounds in different environments, aiding in their application in synthesis and drug development. For example, studies on the degradation of nitrobenzoic acid derivatives under hydrolytic conditions provide insights into their stability, a critical factor in designing more stable and effective compounds (Maria Betânia de Freitas, E. Lages, Isadora Marques Brum Gonçalves, R. B. de Oliveira, C. D. Vianna-Soares, 2014).
Anticoccidial Drug Intermediates
The synthesis of anticoccidial drugs, such as halofuginone, involves intermediates that are structurally related to 4-Bromo-2-chloro-6-nitrobenzoic acid. These synthetic routes demonstrate the role of halogenated nitrobenzoic acids in producing veterinary pharmaceuticals, showcasing the versatility of these compounds in medicinal chemistry (Hua Lan-ying, 2009).
Safety and Hazards
This compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .
作用機序
Target of Action
It’s known that nitro compounds, such as 4-bromo-2-chloro-6-nitrobenzoic acid, are a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
Mode of Action
The mode of action of 4-Bromo-2-chloro-6-nitrobenzoic acid involves several chemical reactions. It undergoes Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis . This reaction is a key step in the synthesis of complex organic compounds.
Biochemical Pathways
It’s known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . This suggests that 4-Bromo-2-chloro-6-nitrobenzoic acid may interact with these pathways.
Pharmacokinetics
It’s known that the polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . This could impact the bioavailability of 4-Bromo-2-chloro-6-nitrobenzoic acid.
Result of Action
It’s known that nitro compounds, such as 4-bromo-2-chloro-6-nitrobenzoic acid, have extended conjugation and absorb at longer wavelengths . This suggests that 4-Bromo-2-chloro-6-nitrobenzoic acid may have significant effects at the molecular and cellular levels.
Action Environment
It’s known that this compound is sensitive to light and can undergo explosive decomposition . This suggests that environmental factors such as light exposure and temperature could significantly influence the action and stability of 4-Bromo-2-chloro-6-nitrobenzoic acid.
特性
IUPAC Name |
4-bromo-2-chloro-6-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO4/c8-3-1-4(9)6(7(11)12)5(2-3)10(13)14/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVKGDUOOHBRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2599063.png)
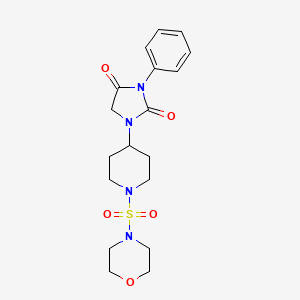
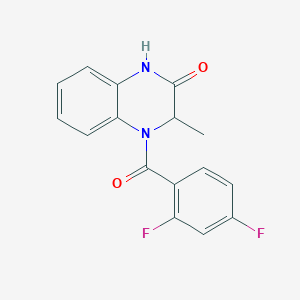

![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B2599070.png)
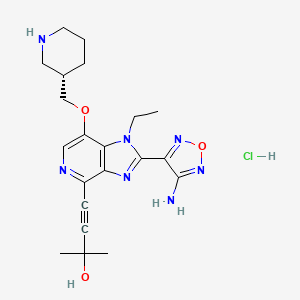
![1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2599072.png)

![[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride](/img/no-structure.png)

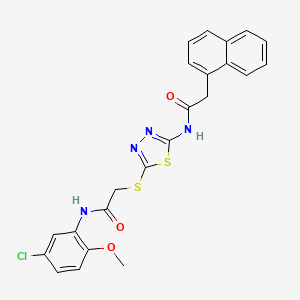
![(1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2599081.png)
